1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene
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Overview
Description
1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- is a highly fluorinated biphenyl derivative This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- typically involves the following steps:
Fluorination of Biphenyl: The initial step involves the selective fluorination of biphenyl to introduce fluorine atoms at specific positions. This can be achieved using fluorinating agents such as elemental fluorine (F2) or other fluorinating reagents under controlled conditions.
Introduction of Tetrafluorophenoxy Group: The next step involves the introduction of the tetrafluorophenoxy group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a suitable precursor (e.g., a halogenated biphenyl) reacts with a tetrafluorophenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Scientific Research Applications
1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- involves its interaction with specific molecular targets and pathways. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The tetrafluorophenoxy group can further modulate its interactions, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl,2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound is similar in structure but contains an additional fluorine atom, which can alter its chemical properties and reactivity.
1,1’-Biphenyl,2,2’,3,3’,4,5’,6,6’-octachloro-: This chlorinated biphenyl derivative has different reactivity and applications compared to the fluorinated compound.
2,2’,3,3’,4,4’,5,5’,6,6’-Decabromobiphenyl: A brominated biphenyl with distinct chemical properties and uses.
Uniqueness
1,1’-Biphenyl,2,2’,3,3’,4,5,5’,6,6’-nonafluoro-4’-(2,3,5,6-tetrafluorophenoxy)- is unique due to its specific fluorination pattern and the presence of the tetrafluorophenoxy group
Properties
CAS No. |
14055-53-9 |
---|---|
Molecular Formula |
C18HF13O |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene |
InChI |
InChI=1S/C18HF13O/c19-2-1-3(20)7(22)17(6(2)21)32-18-15(30)10(25)5(11(26)16(18)31)4-8(23)12(27)14(29)13(28)9(4)24/h1H |
InChI Key |
VKALIJZHEJDSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F)F |
Origin of Product |
United States |
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